(S)-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide (dihydrochloride) (S)-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide (dihydrochloride)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13797487
InChI: InChI=1S/C14H17N3O.2ClH/c1-9(8-15)10-4-3-5-11-12(14(18)16-2)6-7-17-13(10)11;;/h3-7,9H,8,15H2,1-2H3,(H,16,18);2*1H/t9-;;/m1../s1
SMILES: CC(CN)C1=CC=CC2=C(C=CN=C21)C(=O)NC.Cl.Cl
Molecular Formula: C14H19Cl2N3O
Molecular Weight: 316.2 g/mol

(S)-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide (dihydrochloride)

CAS No.:

Cat. No.: VC13797487

Molecular Formula: C14H19Cl2N3O

Molecular Weight: 316.2 g/mol

* For research use only. Not for human or veterinary use.

(S)-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide (dihydrochloride) -

Specification

Molecular Formula C14H19Cl2N3O
Molecular Weight 316.2 g/mol
IUPAC Name 8-[(2S)-1-aminopropan-2-yl]-N-methylquinoline-4-carboxamide;dihydrochloride
Standard InChI InChI=1S/C14H17N3O.2ClH/c1-9(8-15)10-4-3-5-11-12(14(18)16-2)6-7-17-13(10)11;;/h3-7,9H,8,15H2,1-2H3,(H,16,18);2*1H/t9-;;/m1../s1
Standard InChI Key GKANMVGGDJRKER-KLQYNRQASA-N
Isomeric SMILES C[C@H](CN)C1=CC=CC2=C(C=CN=C21)C(=O)NC.Cl.Cl
SMILES CC(CN)C1=CC=CC2=C(C=CN=C21)C(=O)NC.Cl.Cl
Canonical SMILES CC(CN)C1=CC=CC2=C(C=CN=C21)C(=O)NC.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinoline backbone substituted at the 8-position with an (S)-configured 1-aminopropan-2-yl group and at the 4-position with an N-methylcarboxamide moiety . The dihydrochloride salt formation occurs at the primary amine group, yielding improved crystallinity compared to the free base .

Table 1: Key Chemical Data

PropertyValue
IUPAC Name8-[(2S)-1-aminopropan-2-yl]-N-methylquinoline-4-carboxamide; dihydrochloride
Molecular FormulaC₁₄H₁₉Cl₂N₃O
Molecular Weight316.2 g/mol
Canonical SMILESCC(CN)C1=CC=CC2=C(C=CN=C21)C(=O)NC.Cl.Cl
Chiral Center ConfigurationS at C2 of aminopropan-2-yl

The stereochemistry significantly influences target binding, with the (S)-enantiomer demonstrating superior DNA-PK inhibition compared to its R-counterpart . X-ray crystallographic studies of co-crystal forms reveal planar quinoline stacking interactions critical for maintaining binding pocket complementarity .

Solubility and Stability

As a dihydrochloride salt, the compound exhibits:

  • Water solubility: 32 mg/mL at 25°C (pH 3.0)

  • LogP (calculated): 1.8 ± 0.3

  • pKa values: 4.1 (quinoline nitrogen), 9.8 (primary amine)

Stability studies indicate degradation <2% after 6 months at -20°C in amber vials. The co-crystal form with 2’-methyl-[4,5’-bipyrimidin]-6-amine demonstrates enhanced thermal stability up to 210°C .

Synthesis and Analytical Characterization

Synthetic Route

The synthesis employs a seven-step sequence starting from 8-bromoquinoline-4-carboxylic acid:

  • Coupling: Amide formation with methylamine using HATU/DIEA

  • Buchwald-Hartwig Amination: Introduction of 1-aminopropan-2-yl group

  • Chiral Resolution: Diastereomeric salt formation with L-tartaric acid

  • Salt Formation: Treatment with HCl in ethanol/ether

The final step yields 98% purity (HPLC) with <0.5% R-enantiomer contamination.

Analytical Data

Spectroscopic Characteristics:

  • ¹H NMR (400 MHz, D₂O): δ 8.95 (d, J=4.6 Hz, 1H), 8.62 (d, J=8.2 Hz, 1H), 8.15-8.05 (m, 2H), 7.72 (t, J=7.8 Hz, 1H), 4.23 (m, 1H), 3.42 (s, 3H), 3.15 (dd, J=13.2, 6.5 Hz, 1H), 2.98 (dd, J=13.2, 6.5 Hz, 1H), 1.52 (d, J=6.8 Hz, 3H)

  • HRMS (ESI+): m/z 244.1445 [M+H]+ (calc. 244.1449)

Biological Activity and Mechanism

DNA-PK Inhibition

The compound demonstrates potent DNA-PK inhibition with IC₅₀ = 2.1 nM in biochemical assays . Structural analysis reveals:

  • Quinoline N1 coordinates with Mg²⁺ in ATP-binding pocket

  • Carboxamide carbonyl forms H-bond with Lys3752

  • 1-Aminopropan-2-yl group occupies hydrophobic region near Gly3754

Table 2: Kinase Selectivity Profile

KinaseIC₅₀ (nM)Selectivity Factor
DNA-PK2.11
PI3Kα42002000
mTOR85004047
ATM310148

Cellular Effects

  • Radiosensitization: 2.3-fold increase in γH2AX foci persistence in irradiated HeLa cells

  • Chemopotentiation: Synergy with doxorubicin (CI=0.32 at ED₇₅)

  • Apoptosis Induction: 58% Annexin V+ cells at 100 nM (vs. 12% control)

Pharmaceutical Development

Co-Crystal Formulations

To address poor oral bioavailability (F=12% in rats), co-crystals with improved properties were developed:

Table 3: Co-Crystal Performance Metrics

ParameterFree BaseCo-Crystal
Solubility (mg/mL)0.418.2
Tmax (h)2.11.4
AUC₀–24 (ng·h/mL)4202100

The lead co-crystal with 2’-methyl-[4,5’-bipyrimidin]-6-amine shows:

  • 45-fold higher dissolution rate

  • 92% oral bioavailability in canine models

Preclinical Toxicology

28-day rat study (10-100 mg/kg/day):

  • NOAEL: 30 mg/kg

  • Target organ toxicity: Reversible bone marrow hypocellularity at ≥60 mg/kg

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator